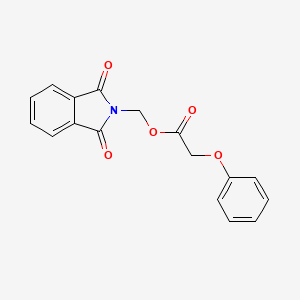

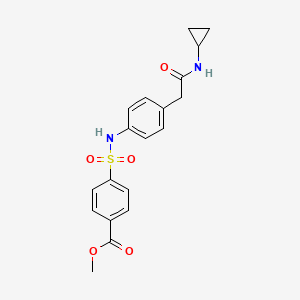

(1,3-Dioxoisoindolin-2-yl)methyl 2-phenoxyacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as single-crystal XRD . The isoindole ring system is essentially planar and is oriented at a dihedral angle with respect to the phenyl ring . The molecular conformation is stabilized by an intramolecular C-H⋯O hydrogen bond .科学的研究の応用

Antimicrobial Activity :

- A study explored the synthesis of derivatives involving (dioxoisoindolin-2-yl)phenylacetic acid, showing promising results in antimicrobial activities (Bedair et al., 2006).

Corrosion Inhibition :

- Research involving the synthesis of new derivatives by reacting N-hydroxyphthalimide with various amines, including 1,3-dioxoisoindolin-2-yl acetate derivatives, demonstrated their efficacy as corrosion inhibitors for carbon steel in acidic environments (Shamaya et al., 2021).

Anticancer Properties :

- A study on bis-phenoxyacetic acids, starting from 1,4-quinols, led to compounds with promising anticancer properties against various cancer types (Holla et al., 2002).

Chemical Structure Analysis :

- The crystal structure of a compound with the 1,3-dioxoisoindolin-2-yl unit was analyzed, contributing to a better understanding of its molecular arrangement and potential applications (Raza et al., 2009).

Allosteric Modifiers of Hemoglobin :

- Compounds with 1,3-dioxoisoindolin-2-yl were studied for their ability to decrease the oxygen affinity of human hemoglobin, showing potential as allosteric effectors of hemoglobin, which may be useful in various clinical or biological areas (Randad et al., 1991).

Immunosuppressive Activity :

- Research on Mycophenolic Acid (MPA) derivatives containing 1,3-dioxoisoindolin-2-yl units demonstrated enhanced ability to reduce pro-inflammatory cytokines, suggesting their potential as immunosuppressive compounds (Barbieri et al., 2017).

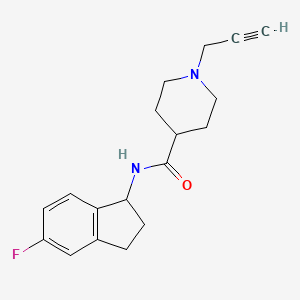

AChE Inhibitor for Alzheimer’s :

- A study on 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione showed it to be a potent inhibitor of acetylcholinesterase (AChE), a key enzyme in Alzheimer’s disease, indicating its potential therapeutic use in the disease (Andrade-Jorge et al., 2018).

作用機序

Target of Action

Compounds with similar structures, such as n-isoindoline-1,3-diones, have been studied for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Mode of Action

It is known that the isoindoline nucleus and carbonyl groups at positions 1 and 3 play a significant role in the reactivity of these compounds .

Biochemical Pathways

The structure–activity relationships and biological properties of n-isoindoline-1,3-dione derivatives have been emphasized, with the aim of unlocking their potential as therapeutic agents .

Result of Action

Compounds with similar structures have shown significant interactions with both mao-a and mao-b .

Action Environment

It is known that this compound is a solid powder at room temperature, can dissolve in some organic solvents such as ethanol and dimethylformamide, and has a certain stability, but should avoid contact with strong oxidants .

特性

IUPAC Name |

(1,3-dioxoisoindol-2-yl)methyl 2-phenoxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5/c19-15(10-22-12-6-2-1-3-7-12)23-11-18-16(20)13-8-4-5-9-14(13)17(18)21/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHXGUNXPGGDCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)OCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-(1,3-Benzodioxol-5-yl)ethyl]-4-methoxypyran-2-one](/img/structure/B2869266.png)

![4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile](/img/structure/B2869268.png)

![N-(2-fluorophenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2869273.png)

![2-[(1-amino-4-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2869274.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2869277.png)

![7-[(3-chlorophenyl)methyl]-3-methyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2869279.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2869285.png)

![6-cyclopropyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2869287.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-chlorophenoxy)acetate](/img/structure/B2869288.png)